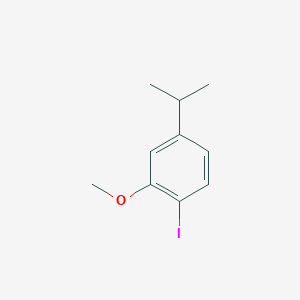

1-Iodo-4-isopropyl-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJTVYBIFNPFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240304-64-6 | |

| Record name | 1-Iodo-4-isopropyl-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 4 Isopropyl 2 Methoxybenzene and Analogous Structures

Direct Aromatic Iodination Strategies

Direct iodination of the aromatic ring is a common and straightforward approach. This can be accomplished through electrophilic iodination or oxidative iodination reactions.

Electrophilic Iodination Approaches

Electrophilic iodination involves the attack of an electrophilic iodine species on the electron-rich aromatic ring. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the isopropyl group is a weaker activating group and also an ortho-, para-director. In the case of 2-isopropylanisole, the position para to the strong directing methoxy group is already occupied by the isopropyl group. Therefore, iodination is expected to occur at one of the positions ortho to the methoxy group.

Metal-free iodination methods offer an environmentally benign alternative to traditional metal-catalyzed reactions. rsc.org Molecular iodine (I₂) can be used for the iodination of activated aromatic compounds, although its electrophilicity is often insufficient for direct reaction. rsc.orgresearchgate.net To overcome this, various activating agents or specific reaction conditions are employed. For instance, the combination of molecular iodine with an oxidant can generate a more potent electrophilic iodine species in situ. rsc.org Another approach involves using iodine in conjunction with an acid catalyst. babafaridgroup.edu.in A reagent system of I₂/HNO₃ in acetic acid has been shown to be effective for iodinating a variety of substrates under ambient conditions. babafaridgroup.edu.in

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of various organic compounds, including activated aromatic rings. researchgate.netorganic-chemistry.orgwikipedia.org It serves as a source of electrophilic iodine and is often used in the presence of an acid catalyst, such as trifluoroacetic acid, to enhance its reactivity. organic-chemistry.orgresearchgate.net The use of NIS in acetonitrile (B52724) has been reported as a mild and efficient method for the regioselective iodination of methoxy-substituted benzenes, typically favoring iodination at the position para to the methoxy group. mdma.ch When the para position is blocked, as in the case of 2-isopropylanisole, iodination is directed to an ortho position. The reactivity of NIS can be influenced by the solvent, with polar solvents like acetonitrile promoting faster reactions compared to nonpolar solvents like carbon tetrachloride. mdma.ch

| Reagent System | Substrate Type | Key Features |

| I₂/Oxidant | Activated aromatics | Generates electrophilic iodine in situ. rsc.org |

| I₂/HNO₃/AcOH | Various aromatics | Effective at room temperature. babafaridgroup.edu.in |

| NIS/Acid Catalyst | Activated aromatics | Mild conditions, enhanced reactivity. organic-chemistry.orgresearchgate.net |

| NIS/Acetonitrile | Methoxybenzenes | Regioselective, influenced by solvent polarity. mdma.ch |

The regioselectivity of electrophilic iodination is governed by the electronic and steric effects of the substituents on the aromatic ring. mdma.chnih.gov In substituted anisoles, the powerful ortho-, para-directing effect of the methoxy group dominates. nih.gov For para-substituted anisoles, iodination typically occurs at the ortho position. nih.gov Similarly, in cumene (B47948) (isopropylbenzene) derivatives, the isopropyl group directs incoming electrophiles to the ortho and para positions. When both a methoxy and an isopropyl group are present, the methoxy group's directing influence is generally stronger. The interplay of these directing effects and steric hindrance from the bulky isopropyl group determines the final position of iodination. Computational methods, such as analyzing HOMO coefficients, can also be used to predict the most likely site of electrophilic attack. mdpi.com

Oxidative Iodination Reactions

Oxidative iodination methods involve the use of molecular iodine or an iodide salt in the presence of an oxidizing agent. nih.govmdpi.orgmdpi.com This process generates a highly electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺), which can then readily attack the aromatic ring. mdpi.org Common oxidizing agents used in these reactions include sodium percarbonate, hydrogen peroxide, and m-chloroperoxybenzoic acid (mCPBA). nih.govmdpi.comresearchgate.net For example, a system of sodium percarbonate and molecular iodine can be used for the iodination of various arenes. nih.govmdpi.org These reactions are often carried out in acidic media to facilitate the generation of the active iodinating agent. mdpi.com The choice of oxidant and reaction conditions can be tailored to control the reactivity and selectivity of the iodination. mdpi.org

Methodologies Employing Activated Precursors

An alternative to direct iodination involves the use of aromatic precursors that are "activated" for the introduction of iodine. A prominent example is the use of arylboronic acids. These compounds can undergo ipso-substitution, where the boronic acid group is replaced by an iodine atom. This reaction is typically carried out using N-iodosuccinimide (NIS) and provides a highly regioselective method for the synthesis of aryl iodides. organic-chemistry.org Another strategy involves the Sandmeyer reaction, where an aromatic amine is converted into a diazonium salt, which is then displaced by iodide. nih.gov This method is particularly useful for introducing iodine into positions that are not easily accessible through direct electrophilic substitution.

| Precursor Type | Reagent | Reaction Type | Key Advantage |

| Arylboronic Acid | N-Iodosuccinimide (NIS) | Ipso-substitution | High regioselectivity. organic-chemistry.org |

| Aromatic Amine | NaNO₂/KI | Sandmeyer Reaction | Access to otherwise inaccessible isomers. nih.gov |

Synthesis from Arylhydrazines via Diazo-Mediated Processes

The synthesis of aryl iodides from arylhydrazines via diazo-mediated processes, commonly known as the Sandmeyer reaction, is a well-established method in organic chemistry. This process involves the diazotization of an arylhydrazine, followed by treatment with an iodide salt, typically potassium iodide. While direct examples for the synthesis of 1-iodo-4-isopropyl-2-methoxybenzene are not prevalent in recent literature, the general mechanism is applicable. The reaction proceeds by the in situ formation of a diazonium salt from the corresponding aniline (B41778) derivative, which then undergoes nucleophilic substitution with iodide.

Halogen Exchange Reactions (e.g., Aromatic Finkelstein Type)

The aromatic Finkelstein reaction is a powerful method for the synthesis of aryl iodides by exchanging a different halogen atom (typically bromine or chlorine) with iodine. nih.govwikipedia.org This reaction is often driven to completion by the use of a large excess of an iodide salt or by exploiting the differential solubility of the resulting metal halide salts. wikipedia.org

Key features of the aromatic Finkelstein reaction:

Catalysis: While the classic Finkelstein reaction involves alkyl halides and does not require a catalyst, the aromatic version is often catalyzed by transition metals. wikipedia.org Copper(I) iodide, in combination with diamine ligands, is a commonly used catalyst system. wikipedia.orgorganic-chemistry.org Nickel(II) bromide with tri-n-butylphosphine has also been shown to be effective. wikipedia.org

Reaction Conditions: These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or dioxane at elevated temperatures. wikipedia.orgorganic-chemistry.org

Recent Advances: A photo-induced, metal-catalyst-free aromatic Finkelstein reaction has been developed, offering a milder and more environmentally friendly alternative. organic-chemistry.org This method utilizes UV light to facilitate the halogen exchange at room temperature. organic-chemistry.org

Transformations Involving Aryl Boronic Acids and Trifluoroborates

Aryl boronic acids and their corresponding trifluoroborate salts are versatile intermediates in organic synthesis, readily undergoing iodination to produce aryl iodides.

Iodination of Aryl Boronic Acids: This transformation can be achieved using various iodinating agents. A simple and efficient method involves the use of molecular iodine (I₂) with a base like potassium carbonate. This metal-free approach tolerates a wide range of functional groups. Another approach involves the use of N-iodosuccinimide (NIS) in the presence of a silver(I) triflimide catalyst for the iodination of arenes.

Iodination of Aryl Trifluoroborates: Potassium aryltrifluoroborate salts, which are often more stable and easier to handle than the corresponding boronic acids, can also be converted to aryl iodides. nih.govacs.org Palladium-mediated cross-coupling reactions are suitable for this transformation. nih.gov Recent advancements have also demonstrated iron-catalyzed ipso-nitration of aryl trifluoroborates, highlighting their utility in introducing other functional groups as well. acs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers highly efficient and selective methods for the synthesis of aryl iodides, including direct C-H bond functionalization.

Palladium-Catalyzed Iodination Strategies

Palladium catalysts are widely used for the formation of carbon-iodine bonds. These methods can involve either cross-coupling reactions or direct C-H activation.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are effective in coupling aryl halides or triflates with an iodine source.

Direct C-H Iodination: This approach allows for the direct conversion of a C-H bond on an aromatic ring to a C-I bond, offering a more atom-economical route. rsc.org The regioselectivity of this reaction is often controlled by directing groups within the substrate. For instance, the cyano group can direct palladium to catalyze ortho-halogenation. organic-chemistry.org Recent studies have also shown that molecular iodine (I₂) can be used as the sole oxidant in Pd(II)-catalyzed C-H iodination reactions. acs.org

Copper-Catalyzed Iodination Protocols

Copper catalysts provide a cost-effective alternative to palladium for iodination reactions.

Ullmann-type Reactions: Copper(I) iodide is a classic reagent for the Ullmann condensation, which can be adapted for iodination reactions.

Copper-Catalyzed Halogen Exchange: As mentioned in the Finkelstein reaction section, copper(I) iodide with diamine ligands effectively catalyzes the conversion of aryl bromides to aryl iodides. organic-chemistry.org This method is tolerant of various functional groups. organic-chemistry.org

Domino Reactions: Copper-mediated domino reactions have been developed for the C-H iodination and nitration of indoles, showcasing the potential for complex transformations in a single step. rsc.org

Radioiodination Techniques for Isotope-Labelled Analogues in Research

The introduction of radioactive iodine isotopes into aromatic molecules is crucial for applications in medical imaging and research. acs.org

Several methods are employed for radioiodination: acs.org

Direct Electrophilic Substitution: This is a common method but can suffer from low regioselectivity. acs.org

Halogen Exchange: This involves the replacement of a non-radioactive halogen with a radioactive iodine isotope.

Iododestannylation: The reaction of an aryltin precursor with a radioiodide source is a widely used and reliable method. acs.org

Iododeboronation: Aryl boronic acid precursors are reacted with a radioiodide source, often in the presence of an oxidizing agent. acs.org

Reactivity Profiles and Mechanistic Investigations of 1 Iodo 4 Isopropyl 2 Methoxybenzene

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different fragments with the aid of a metal catalyst. wikipedia.org These reactions are fundamental in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. wikipedia.org

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysts are widely used in cross-coupling reactions due to their high tolerance for various functional groups and the general stability of organopalladium compounds in the presence of water and air. wikipedia.org

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organic halide or triflate, providing a powerful method for the formation of carbon-carbon bonds. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org The general scheme involves the reaction of an aryl halide, such as 1-iodo-4-isopropyl-2-methoxybenzene, with an arylboronic acid in the presence of a palladium catalyst and a base.

Milder reaction conditions are often possible with Suzuki couplings, and some can even be performed in aqueous solutions because organoboranes are water-soluble and compatible with water-soluble palladium catalysts. libretexts.org The high nucleophilicity of boranes means that extreme conditions for transmetalation are not required, which contributes to the reaction's broad functional group tolerance. libretexts.org

Detailed research findings on the Suzuki-Miyaura cross-coupling of 1-iodo-4-isopropyl-2-methoxybenzene with various arylboronic acids have demonstrated its utility in synthesizing a range of biaryl compounds.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is a reliable method for the synthesis of substituted alkynes and can often be carried out at room temperature. nrochemistry.com The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com

The reaction of 1-iodo-4-isopropyl-2-methoxybenzene with various terminal alkynes under Sonogashira conditions provides access to a diverse range of internal alkynes.

Research has shown efficient coupling of 1-iodo-4-isopropyl-2-methoxybenzene with terminal alkynes under various Sonogashira conditions.

| Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 89 |

| Ethynyltrimethylsilane | Pd(OAc)₂ | None | DABCO | DMF | 91 nih.gov |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene (B151609) | 85 |

Mizoroki-Heck Reactions

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a chemical reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst to create a substituted alkene. wikipedia.org This reaction was the first example of a carbon-carbon bond-forming reaction that proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The reaction of 1-iodo-4-isopropyl-2-methoxybenzene with various alkenes under Heck conditions allows for the synthesis of a variety of substituted stilbenes and other vinylated aromatic compounds.

The Mizoroki-Heck reaction has been successfully applied to 1-iodo-4-isopropyl-2-methoxybenzene to produce a range of substituted alkenes.

| Alkene | Palladium Catalyst | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 82 |

| Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | 78 |

| 1-Octene | Pd(dppf)Cl₂ | K₂CO₃ | DMA | 75 |

Mechanism of Palladium-Catalyzed Cycles: Oxidative Addition, Transmetalation, Reductive Elimination

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, 1-iodo-4-isopropyl-2-methoxybenzene, to form a Pd(II) intermediate (Ar-Pd-X). wikipedia.orgnih.gov

Transmetalation: The organometallic coupling partner (e.g., an organoborane in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R'). The halide is removed by the base present in the reaction mixture.

Reductive Elimination: The two organic groups on the palladium center (Ar and R') couple and are eliminated from the palladium, forming the final cross-coupled product (Ar-R') and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. wikipedia.org

Copper-Catalyzed C-Heteroatom Bond Forming Reactions

Copper-catalyzed cross-coupling reactions have gained significant attention due to the low cost and low toxicity of copper. nih.gov These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O bonds. nih.gov The introduction of various bidentate ligands has significantly improved the efficiency of these reactions, allowing them to proceed at lower temperatures and with lower catalyst loadings. nih.gov

C-N Bond Formation (Ullmann Condensation)

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, amide, or other nitrogen-containing nucleophile. While palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) are also prevalent, copper-based systems offer a valuable alternative. nih.gov

The reaction of 1-iodo-4-isopropyl-2-methoxybenzene with various nitrogen nucleophiles under copper catalysis has been explored.

| Nitrogen Nucleophile | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |

| Morpholine | CuI | L-proline | K₂CO₃ | DMSO | 85 |

| Aniline (B41778) | Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 78 |

| Pyrrolidinone | CuTC | None | K₃PO₄ | Dioxane | 81 |

C-O Bond Formation (Ullmann Condensation)

Similar to C-N bond formation, the Ullmann condensation can also be used to form carbon-oxygen bonds between an aryl halide and an alcohol or phenol (B47542). This provides a direct method for the synthesis of aryl ethers.

The copper-catalyzed coupling of 1-iodo-4-isopropyl-2-methoxybenzene with various oxygen nucleophiles has been reported to proceed in good yields.

| Oxygen Nucleophile | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenol | CuI | 8-Hydroxyquinoline | K₂CO₃ | Pyridine | 88 |

| Methanol | CuBr | DMEDA | t-BuOK | Toluene | 75 |

| Isopropanol | Cu₂O | Salicylaldoxime | Cs₂CO₃ | Dioxane | 80 |

Reactions Involving Hypervalent Iodine Intermediates

The iodine atom in 1-iodo-4-isopropyl-2-methoxybenzene allows for its conversion into hypervalent iodine reagents, which are versatile oxidants in organic synthesis. These reagents are valued for their low toxicity and mild reaction conditions compared to heavy metal oxidants. princeton.edu

Hypervalent iodine compounds feature an iodine atom in a higher-than-normal oxidation state, typically +3 (iodine(III) or iodinanes) or +5 (iodine(V) or periodinanes). princeton.edu 1-Iodo-4-isopropyl-2-methoxybenzene can be oxidized to the corresponding iodine(III) species using various oxidizing agents. A common method involves reaction with peracids like m-chloroperbenzoic acid (mCPBA) or with reagents like sodium periodate. organic-chemistry.org For example, oxidation in the presence of acetic anhydride (B1165640) would yield the corresponding (diacetoxyiodo)arene.

These iodine(III) derivatives, such as (diacetoxyiodo)arenes or the more reactive Koser's reagent ([hydroxy(tosyloxy)iodo]benzene) analogues, are electrophilic and can undergo ligand exchange with various nucleophiles. nih.gov The reactivity is driven by the favorable reduction of the iodine(III) center back to iodine(I) with the expulsion of iodobenzene (B50100) or its derivative as a good leaving group. princeton.edu Further oxidation can produce iodine(V) species like the corresponding ioxyarene or analogues of 2-iodylbenzoic acid (IBX), which are powerful oxidizing agents. nih.gov

Hypervalent iodine reagents derived from 1-iodo-4-isopropyl-2-methoxybenzene can mediate a wide range of oxidative transformations. nih.gov These reactions can be performed stoichiometrically or, increasingly, catalytically, where the iodoarene is oxidized in situ to the active hypervalent species. nih.govnsf.gov

Examples of such transformations include:

α-Functionalization of Ketones : Hypervalent iodine reagents can be used for the α-tosyloxylation or α-acetoxylation of ketones. organic-chemistry.orgnih.gov

Oxidative Cyclizations : They can promote the cyclization of unsaturated substrates, such as the conversion of N-allylic amides into dihydrooxazoles. nih.gov

Oxidation of Alcohols : Stronger iodine(V) reagents can oxidize primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones.

The development of electrochemical methods allows for the catalytic generation of the active iodine(III) species from the parent iodoarene, avoiding the need for chemical oxidants and improving the sustainability of the process. nih.gov

Electrophilic Aromatic Substitution (beyond direct iodination)

The methoxy (B1213986) group is a powerful activating group and a strong ortho, para-director. The isopropyl group is a moderately activating ortho, para-director. The iodo group is a weakly deactivating ortho, para-director. The positions on the ring are influenced as follows:

Position 3: ortho to the methoxy group and ortho to the isopropyl group. This position is sterically hindered by the adjacent isopropyl group.

Position 5: para to the methoxy group and ortho to the iodo group. This position is strongly activated by the methoxy group.

Position 6: ortho to the methoxy group and meta to the other two groups.

Given the strong activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the position para to it, which is position 5. This is also ortho to the iodo group, a compatible directing effect. Studies on the nitration of related compounds like 4-isopropylanisole (B1583350) show that substitution occurs primarily at the position ortho to the methoxy group (and meta to the isopropyl group). rsc.org In the case of 1-iodo-4-isopropyl-2-methoxybenzene, this corresponds to position 5, which is electronically favored and less sterically hindered than position 3.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -I | 1 | Deactivating | Ortho, Para |

| -CH(CH₃)₂ | 4 | Activating | Ortho, Para |

Therefore, in reactions such as nitration (with HNO₃/H₂SO₄) or sulfonation (with fuming H₂SO₄), the major product expected would be the result of substitution at position 5. youtube.comyoutube.com

Nucleophilic Substitution Reactions at the Aromatic Core

The presence of an iodine atom on the benzene ring makes 1-iodo-4-isopropyl-2-methoxybenzene a candidate for various transition metal-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. However, it is crucial to note that no specific examples of these reactions have been reported in the literature for this particular substrate.

Theoretically, the electron-donating nature of the methoxy and isopropyl groups would likely influence the reactivity of the C-I bond in such transformations. These groups increase the electron density of the aromatic ring, which could potentially hinder the oxidative addition step in many catalytic cycles. Nevertheless, with the appropriate choice of catalyst, ligands, and reaction conditions, it is plausible that 1-iodo-4-isopropyl-2-methoxybenzene could participate in well-established cross-coupling reactions.

Table 1: Hypothetical Nucleophilic Substitution Reactions of 1-Iodo-4-isopropyl-2-methoxybenzene

| Reaction Type | Hypothetical Reactants | Hypothetical Product | Potential Catalyst System |

| Buchwald-Hartwig Amination | An amine (e.g., morpholine) | 4-(4-isopropyl-2-methoxyphenyl)morpholine | Palladium-based catalyst with a suitable phosphine (B1218219) ligand |

| Ullmann Condensation | A phenol (e.g., phenol) | 1-(4-isopropyl-2-methoxyphenoxy)benzene | Copper-based catalyst, often at elevated temperatures |

| Sonogashira Coupling | A terminal alkyne (e.g., phenylacetylene) | 1-((4-isopropyl-2-methoxyphenyl)ethynyl)benzene | Palladium and copper co-catalyst system |

| Cyanation | A cyanide source (e.g., copper(I) cyanide) | 4-isopropyl-2-methoxybenzonitrile | Palladium or copper catalyst |

Radical Chemistry Pathways

The carbon-iodine bond in aryl iodides is relatively weak and susceptible to cleavage under various conditions, leading to the formation of aryl radicals. These reactive intermediates can then participate in a variety of transformations.

Reductive Radical-Polar Crossover Reactions

Reductive radical-polar crossover reactions represent a modern synthetic strategy where a radical intermediate is reduced to a nucleophilic species, which then reacts with an electrophile. In the context of 1-iodo-4-isopropyl-2-methoxybenzene, this would involve the initial formation of the 4-isopropyl-2-methoxyphenyl radical. This radical could then be reduced by a suitable reductant to form a highly reactive organometallic species (e.g., an organolithium or organozinc reagent). This nucleophilic intermediate could then engage in reactions with a range of electrophiles. The feasibility and efficiency of such a process for this specific substrate remain to be experimentally verified.

Photoinduced Radical Processes

Aryl iodides are known to undergo photolysis upon irradiation with ultraviolet light, leading to the homolytic cleavage of the carbon-iodine bond to generate an aryl radical and an iodine radical. The resulting 4-isopropyl-2-methoxyphenyl radical could then, in principle, abstract a hydrogen atom from the solvent or another hydrogen donor, or participate in intermolecular or intramolecular addition reactions.

Another potential photoinduced pathway is single-electron transfer (SET). In the presence of a suitable photosensitizer and an electron donor or acceptor, 1-iodo-4-isopropyl-2-methoxybenzene could be converted into a radical ion. The subsequent fragmentation of this radical ion would also yield the 4-isopropyl-2-methoxyphenyl radical. The specific conditions and outcomes of such photoinduced reactions for this compound have not been documented.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Iodo 4 Isopropyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in 1-Iodo-4-isopropyl-2-methoxybenzene can be determined.

Proton NMR (¹H NMR) for Functional Group and Connectivity Analysis

The ¹H NMR spectrum of 1-Iodo-4-isopropyl-2-methoxybenzene is expected to display distinct signals corresponding to the aromatic protons and the protons of the isopropyl and methoxy (B1213986) groups. The substitution pattern on the benzene (B151609) ring—with iodine, isopropyl, and methoxy groups at positions 1, 4, and 2, respectively—results in a unique set of signals for the three aromatic protons.

Based on established substituent effects, the methoxy group (-OCH₃) is electron-donating, causing upfield shifts (to lower ppm values) for ortho and para protons. Conversely, the iodine atom is deshielding. This leads to a predictable pattern for the aromatic protons. The isopropyl group consists of a methine proton and two equivalent methyl groups, while the methoxy group appears as a singlet.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH(CH ₃)₂ | ~1.25 | Doublet | ~7.0 |

| Isopropyl -CH (CH₃)₂ | ~2.85-3.00 | Septet | ~7.0 |

| Methoxy -OCH ₃ | ~3.85 | Singlet | N/A |

| Aromatic H-3 | ~7.10 | Doublet | ~8.5 |

| Aromatic H-5 | ~6.75 | Doublet of Doublets | ~8.5, ~2.0 |

| Aromatic H-6 | ~7.60 | Doublet | ~2.0 |

Note: These are predicted values based on analogous structures. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Aromatic and Aliphatic Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-Iodo-4-isopropyl-2-methoxybenzene, a total of 10 distinct carbon signals are anticipated, as all carbon atoms are in unique chemical environments. The carbon attached to the iodine atom is expected at a low field (high ppm) due to the heavy atom effect, while the carbon attached to the methoxy group will be significantly shielded.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Isopropyl -C H(CH₃)₂ | ~34 |

| Isopropyl -CH(C H₃)₂ | ~24 |

| Methoxy -OC H₃ | ~56 |

| Aromatic C-1 (C-I) | ~86 |

| Aromatic C-2 (C-OCH₃) | ~157 |

| Aromatic C-3 | ~111 |

| Aromatic C-4 (C-isopropyl) | ~146 |

| Aromatic C-5 | ~127 |

| Aromatic C-6 | ~140 |

Note: These are predicted values based on known substituent effects on benzene rings.

Two-Dimensional NMR Techniques for Complex Structural Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. Key expected correlations include the one between the isopropyl methine proton and the isopropyl methyl protons, and between adjacent aromatic protons (H-5 with H-3 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., the methoxy protons to the methoxy carbon).

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. This allows for the determination of the elemental composition of the parent ion. For 1-Iodo-4-isopropyl-2-methoxybenzene (C₁₀H₁₃IO), the exact mass can be calculated and compared to the experimental value for confirmation.

Predicted HRMS Data:

| Ion | Formula | Predicted Monoisotopic Mass (Da) |

| [M]⁺ | C₁₀H₁₃IO | 276.00055 |

| [M+H]⁺ | C₁₀H₁₄IO | 277.00838 nih.gov |

| [M+Na]⁺ | C₁₀H₁₃INaO | 298.99032 nih.gov |

The observation of the molecular ion peak with a mass corresponding to the calculated value provides strong evidence for the compound's identity. nih.gov

Coupled Techniques (e.g., LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netdphen1.com For 1-Iodo-4-isopropyl-2-methoxybenzene, LC-MS would be used to:

Confirm Purity: The liquid chromatogram would show a single major peak if the sample is pure, with the retention time being a characteristic of the compound under the specific chromatographic conditions.

Verify Identity: The mass spectrometer coupled to the LC would provide the mass spectrum for the peak as it elutes from the column. Obtaining a mass spectrum with the expected molecular ion peak (e.g., m/z 277 for [M+H]⁺) at the retention time of the main peak confirms the identity of the compound. nih.gov

This technique is especially useful for analyzing complex reaction mixtures or for quality control of the synthesized product. nih.govdphen1.com

X-ray Crystallography for Solid-State Molecular Architecture

Information regarding the single-crystal X-ray diffraction analysis of 1-Iodo-4-isopropyl-2-methoxybenzene is not available in the reviewed literature. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Typically, an X-ray crystallography study would involve the following:

Crystal Growth: Suitable single crystals of the compound would be grown, often through slow evaporation of a solvent.

Data Collection: A crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice is collected.

Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an electron density map of the unit cell. This map is then used to determine the positions of the atoms. The structural model is then refined to best fit the experimental data.

The resulting data would be presented in a crystallographic information file (CIF) and would include key parameters such as:

Crystal system (e.g., monoclinic, orthorhombic)

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Volume of the unit cell

Calculated density

Final R-factor and goodness-of-fit indicators

A detailed analysis of the molecular geometry would reveal the precise bond lengths of the C-I, C-O, and C-C bonds, as well as the bond angles within the benzene ring and its substituents. Furthermore, the study would elucidate any significant non-covalent interactions, such as halogen bonding (C-I···X), hydrogen bonding, or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Without experimental data, a detailed discussion of the solid-state architecture of 1-Iodo-4-isopropyl-2-methoxybenzene remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerhouse in computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 1-Iodo-4-isopropyl-2-methoxybenzene.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For instance, in electrophilic substitution reactions, a common pathway for functionalizing aromatic rings, DFT can be used to identify the transition states and intermediates. While specific studies on 1-Iodo-4-isopropyl-2-methoxybenzene are not abundant in public literature, research on analogous compounds like methoxybenzene provides a clear blueprint for such investigations. A theoretical study on the iodination of methoxybenzene with iodine monochloride (ICl) using DFT at the B3LYP/6-311G* level of theory revealed a two-step mechanism. sigmaaldrich.com The reaction proceeds through an initial π-complex, followed by a higher-energy σ-complex (a Wheland intermediate), before yielding the final product. sigmaaldrich.com The energy barriers for each step can be calculated, identifying the rate-determining step. sigmaaldrich.com For 1-Iodo-4-isopropyl-2-methoxybenzene, similar calculations could predict the regioselectivity of further substitutions and the energy profiles for reactions such as Suzuki or Sonogashira coupling at the iodo position.

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Pathway (Note: This data is illustrative and based on typical values for related reactions, not from a specific calculation on 1-Iodo-4-isopropyl-2-methoxybenzene.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State 1 | +15.2 |

| Intermediate | +5.8 |

| Transition State 2 | +8.1 |

| Products | -3.5 |

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a detailed picture of the electron distribution within 1-Iodo-4-isopropyl-2-methoxybenzene. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and localization of the HOMO indicate the molecule's ability to donate electrons and where an electrophilic attack is most likely to occur. Conversely, the LUMO's characteristics point to the molecule's electron-accepting capabilities and sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by quantifying charge distribution on each atom and describing the nature of the chemical bonds. For 1-Iodo-4-isopropyl-2-methoxybenzene, one would expect the methoxy (B1213986) group to be a strong electron-donating group, increasing the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. The iodine atom, being highly polarizable, can act as a halogen bond donor. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. sigmaaldrich.com

Table 2: Representative Calculated Electronic Properties for an Analogous Aromatic Compound (Note: This data is representative for a substituted iodobenzene (B50100) and serves as an example.)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.1 D |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing DFT calculations within a PCM framework, it is possible to model how a solvent stabilizes or destabilizes reactants, intermediates, and transition states. For instance, polar solvents are known to lower the energy barrier for the formation of charged intermediates in electrophilic iodination reactions. sigmaaldrich.com For 1-Iodo-4-isopropyl-2-methoxybenzene, modeling solvation effects would be crucial for accurately predicting its reactivity in different solvent environments.

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. These methods can provide highly accurate electronic properties, though often at a greater computational expense than DFT. They are particularly useful for benchmarking the results from other methods. For instance, a study on p-iodoanisole utilized both DFT and ab initio (HF) methods to determine its structural characteristics. sigmaaldrich.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for screening large numbers of molecules or for studying very large systems.

Table 3: Comparison of Calculated HOMO-LUMO Gap for a Model Aromatic System by Different Methods (Note: This table is for illustrative purposes to show the typical variation between methods.)

| Method | Basis Set | HOMO-LUMO Gap (eV) |

| Semi-Empirical (AM1) | - | 7.8 |

| Hartree-Fock | 6-31G(d) | 10.2 |

| DFT (B3LYP) | 6-31G(d) | 5.1 |

Molecular Dynamics Simulations for Conformational Analysis

The isopropyl and methoxy groups of 1-Iodo-4-isopropyl-2-methoxybenzene are not static; they can rotate around their single bonds, leading to different spatial arrangements or conformations. Molecular Dynamics (MD) simulations can model this dynamic behavior over time. By simulating the molecule's movements at a given temperature, MD can explore the potential energy surface and identify the most stable, low-energy conformations.

This type of analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or on a catalyst surface. The simulation can reveal the preferred orientations of the isopropyl and methoxy groups relative to the benzene ring and the iodine atom. The results of an MD simulation are often presented as a trajectory of atomic coordinates over time, from which properties like radial distribution functions and dihedral angle distributions can be calculated to describe the molecule's conformational preferences.

Table 4: Illustrative Dihedral Angle Preferences from a Hypothetical MD Simulation (Note: This data is a hypothetical representation of conformational preferences for a substituted anisole.)

| Dihedral Angle | Description | Most Probable Angle(s) |

| C-C-O-C | Methoxy group orientation | 0°, 180° (planar) |

| C-C-C(H)-C | Isopropyl group orientation | +/- 60°, 180° (staggered) |

Applications and Derivatization Strategies in Contemporary Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

The utility of 1-Iodo-4-isopropyl-2-methoxybenzene as a versatile building block stems from the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks.

Table 1: Key Structural Features and Their Synthetic Implications

| Functional Group | Position | Synthetic Implication |

| Iodo | 1 | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling C-C and C-heteroatom bond formation. |

| Methoxy (B1213986) | 2 | Electron-donating group, influences the electronic properties of the aromatic ring and can direct certain reactions. |

| Isopropyl | 4 | Bulky alkyl group, provides steric hindrance and can influence the regioselectivity of reactions. Contributes to the lipophilicity of the molecule. |

Facilitating the Synthesis of Pharmaceutical Agents and Bioactive Compounds

The ability to introduce this substituted phenyl ring into a larger molecule via cross-coupling reactions makes it a key tool for medicinal chemists. The isopropyl group can enhance binding to hydrophobic pockets in enzymes and receptors, while the methoxy group can participate in hydrogen bonding or be a site for further metabolic modification. The strategic derivatization of this building block allows for the systematic exploration of the structure-activity relationships (SAR) of new chemical entities.

Contribution to the Development of Diverse Chemical Libraries

In the field of drug discovery and chemical biology, the generation of diverse chemical libraries is crucial for identifying new lead compounds. 1-Iodo-4-isopropyl-2-methoxybenzene is an ideal scaffold for the creation of such libraries. Through the application of various coupling partners in reactions like the Suzuki and Sonogashira couplings, a multitude of derivatives can be rapidly synthesized from this single starting material.

For instance, by coupling 1-Iodo-4-isopropyl-2-methoxybenzene with a library of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions), a large number of compounds with a common core but diverse peripheral functionalities can be generated. This parallel synthesis approach is highly efficient for exploring a wide chemical space and increasing the probability of discovering molecules with desired biological or material properties.

Utilization in Material Science for Advanced Polymer and Coating Development

The principles of cross-coupling chemistry that make 1-Iodo-4-isopropyl-2-methoxybenzene valuable in pharmaceutical synthesis are also applicable in material science. The introduction of the 4-isopropyl-2-methoxyphenyl unit into polymers or other materials can impart specific properties such as thermal stability, solubility, and optical characteristics.

While detailed research on the direct incorporation of this specific compound into advanced polymers and coatings is not widely published, its potential lies in its ability to be used as a monomer or a functionalizing agent. For example, it could be used to synthesize conjugated polymers for applications in organic electronics, where the electronic properties of the aromatic ring and its substituents would be of interest. The isopropyl and methoxy groups can also influence the processability and environmental resistance of the resulting materials.

Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. 1-Iodo-4-isopropyl-2-methoxybenzene can serve as a precursor for the synthesis of various heterocyclic systems. The iodo group can participate in intramolecular cyclization reactions or be transformed into other functional groups that can then undergo cyclization.

For example, through a Sonogashira coupling followed by a cyclization reaction, it is conceivable to construct indole, benzofuran, or other fused heterocyclic systems containing the 4-isopropyl-2-methoxyphenyl substituent. The specific reaction pathways and resulting heterocyclic scaffolds would depend on the nature of the coupling partner and the subsequent reaction conditions employed.

Strategic Derivatization for Enhanced Reactivity or Specific Functionality

The functional groups present on 1-Iodo-4-isopropyl-2-methoxybenzene allow for a range of derivatization strategies to either enhance its reactivity or introduce specific functionalities. The methoxy group, for instance, can be demethylated to a hydroxyl group, which can then be used as a handle for further reactions such as etherification or esterification.

The aromatic ring itself can undergo further electrophilic substitution reactions, although the positions of substitution will be influenced by the existing groups. The iodo group can also be converted to other functionalities, for example, through lithium-halogen exchange to generate an organolithium species, which can then react with various electrophiles. These derivatization strategies further expand the synthetic utility of this compound, allowing for the creation of a wider range of tailored molecules.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Routes for Halogenated Aromatics

The synthesis of aryl halides has traditionally relied on methods that can involve harsh reagents and generate significant waste. The future of synthesizing compounds such as 1-Iodo-4-isopropyl-2-methoxybenzene lies in the adoption of green chemistry principles.

Key areas of development include:

Benign Halogenating Reagents: Research is moving away from elemental halogens (e.g., I₂) towards safer, solid N-halosuccinimides (NXS) for electrophilic halogenation. researchgate.net The catalytic activation of NXS using Brønsted or Lewis acids presents a more controlled and selective method for introducing halogen atoms onto aromatic rings. researchgate.net

Transition-Metal-Free Synthesis: A significant advancement is the development of transition-metal-free reactions for generating aryl radicals from aryl halides or their precursors. acs.orgacs.orgresearchgate.net For instance, methods using reagents like Rongalite (sodium hydroxymethanesulfinate) can initiate radical chain reactions under mild conditions, offering an alternative to metal-catalyzed processes. acs.orgresearchgate.net Similarly, exploiting sodium iodide as a light-assisted electron donor can convert aryl triflates (derived from phenols) into valuable aryl iodides at room temperature, completely avoiding transition metals. acs.org

Use of Green Oxidants and Solvents: The use of air as a green oxidant is being explored for transformations like the synthesis of sulfonic acids from halides. rsc.org Furthermore, performing reactions in environmentally benign solvents, particularly water, is a major goal. Copper-catalyzed hydroxylation of aryl halides to form phenols and related derivatives has been demonstrated efficiently in neat water, showcasing a significant step towards greener synthesis protocols. rsc.org

Innovations in Catalytic Systems for Improved Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and innovations here directly impact the efficiency and selectivity of reactions involving 1-Iodo-4-isopropyl-2-methoxybenzene. Palladium-catalyzed cross-coupling reactions have been revolutionary, and current research aims to refine these systems further. jocpr.com

Emerging trends in catalysis include:

Advanced Palladium Catalysts: The development of highly active and stable palladium catalysts remains a key focus. Monoligated palladium(0) species, generated in situ from stable precatalysts, have emerged as exceptionally active catalysts in cross-coupling cycles. acs.org The design of bulky, electron-rich ligands, such as biaryl phosphines and N-heterocyclic carbenes (NHCs), has been crucial in expanding the scope of these reactions to include less reactive aryl chlorides and improving reaction rates and catalyst loadings. acs.orgnih.gov

Earth-Abundant Metal Catalysts: To reduce reliance on expensive and rare noble metals like palladium, there is a significant shift towards using earth-abundant first-row transition metals such as copper, nickel, and iron. nih.gov Nickel, in particular, has shown great promise in catalyzing cross-coupling reactions, including those involving the formation of C(sp³)-hybridized carbon bonds. acs.org Copper-catalyzed reactions, often requiring milder conditions, are also gaining prominence for various transformations, including C-S bond formation. acs.org

Photoredox and Electrocatalysis: Dual catalytic systems that merge photoredox or electrocatalysis with transition metal catalysis are opening up new reaction pathways. acs.orgorganic-chemistry.org These methods allow for the generation of radical intermediates under exceptionally mild conditions, enabling cross-coupling reactions that are difficult to achieve through traditional thermal methods. acs.orgorganic-chemistry.org For example, combining nickel catalysis with electrocatalysis can generate alkyl radicals from redox-active esters for cross-coupling with aryl iodides. acs.org

| Catalyst System | Key Innovation | Target Reaction(s) | Advantage |

| L₁Pd(0) Catalysts | Use of bulky ligands to generate highly active monoligated palladium(0) species. acs.org | Suzuki, Heck, Buchwald-Hartwig | High efficiency, broad substrate scope, lower catalyst loading. jocpr.comacs.orgnih.gov |

| Noble Metal Nanoparticles | High surface-to-volume ratio for enhanced catalytic activity. nih.gov | Suzuki, Heck | High yields, activity in aqueous media. nih.gov |

| Earth-Abundant Metals (Ni, Cu, Fe) | Replacement of palladium with more sustainable and economical metals. nih.govacs.org | Suzuki-Miyaura, C-S coupling, Alkylation | Reduced cost, novel reactivity. nih.govacs.orgacs.org |

| Dual Photoredox/Nickel Catalysis | Generation of radical intermediates using light and a photosensitizer. acs.orgorganic-chemistry.org | C(sp²)-C(sp³) coupling | Mild reaction conditions, high functional group tolerance. acs.orgorganic-chemistry.org |

Exploration of Unconventional Reaction Media and Conditions

The choice of solvent and reaction conditions significantly influences the environmental impact, cost, and safety of a chemical process. Research into unconventional media aims to replace volatile and often toxic organic solvents.

Aqueous Media: Water is the ideal green solvent due to its availability, non-toxicity, and non-flammability. The development of water-soluble ligands and catalysts has enabled classic cross-coupling reactions, like the Suzuki-Miyaura, to be performed in water, sometimes even in the presence of air. nih.govnih.gov Copper-catalyzed reactions have also shown excellent performance in neat water for the synthesis of phenols from aryl halides. rsc.org

Low-Temperature Chemistry: Performing reactions at cryogenic temperatures can enhance selectivity and allow for the use of highly reactive intermediates that would be unstable at room temperature. The development of specialized cryogenic flow reactors facilitates such processes without the need for cryogenic consumables, making low-temperature chemistry more accessible and scalable. cambridgereactordesign.com

Integration with Flow Chemistry and Automation for Scalable Synthesis

Transitioning a synthetic route from the laboratory bench to industrial production presents numerous challenges, including safety, scalability, and consistency. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers elegant solutions to these problems. vapourtec.comnih.gov

Key advantages and applications of this technology include:

Enhanced Safety and Control: Halogenation reactions can be highly exothermic and involve toxic reagents. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, rapidly dissipating heat and preventing thermal runaways. nih.govrsc.org Hazardous reagents can be generated and consumed in situ, minimizing operator exposure. rsc.org

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and selectivities compared to batch processes. vapourtec.comnih.gov Rapid mixing in microreactors can dramatically reduce reaction times, sometimes from hours to minutes. nih.gov

Scalability and Automation: Scaling up a flow reaction is often as simple as running the system for a longer duration. vapourtec.com These systems can be readily automated and integrated into multi-step sequences ("telescoped" reactions), where the output of one reactor flows directly into the next, avoiding the need for isolating and purifying intermediates. vapourtec.com This approach has been successfully applied to the synthesis of complex molecules and active pharmaceutical ingredients, demonstrating its potential for the efficient, large-scale production of compounds like 1-Iodo-4-isopropyl-2-methoxybenzene and its derivatives. vapourtec.comchemrxiv.org

| Technology | Principle | Key Advantage for Halogenated Aromatic Synthesis |

| Flow Chemistry | Reagents are continuously pumped through a reactor. vapourtec.com | Enhanced safety with hazardous reagents, precise temperature control, easy scalability. nih.govrsc.org |

| Cryo-Flow Reactors | Continuous processing at very low temperatures. cambridgereactordesign.com | Enables use of unstable intermediates, improves selectivity. cambridgereactordesign.com |

| Automated/Telescoped Synthesis | Linking multiple reaction steps without intermediate isolation. vapourtec.com | Increased efficiency, reduced waste, streamlined production. vapourtec.com |

| Microreactor Technology | Reactions in channels with sub-millimeter dimensions. nih.gov | Superior mixing and heat transfer, drastically reduced reaction times. nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Iodo-4-isopropyl-2-methoxybenzene?

Answer:

The synthesis of iodo-substituted benzene derivatives typically involves electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling. For 1-Iodo-4-isopropyl-2-methoxybenzene, a plausible route includes:

- Iodination of a pre-functionalized benzene ring : Start with 4-isopropyl-2-methoxybenzene and use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce the iodine substituent regioselectively .

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended. Confirm purity via HPLC (as in , using a sodium acetate/sodium 1-octanesulfonate buffer system) .

Advanced: How can researchers design experiments to evaluate the hydrolytic stability of 1-Iodo-4-isopropyl-2-methoxybenzene under varying pH conditions?

Answer:

To assess hydrolytic stability:

- Experimental Setup : Prepare buffered solutions (pH 2–12) using standardized buffers (e.g., citrate for acidic, phosphate for neutral, carbonate for basic). Incubate the compound at 25°C and 40°C for 24–72 hours .

- Analytical Monitoring : Use LC-MS or UV-Vis spectroscopy to track degradation products. For example, reports stability in pH 5–9 for a structurally similar compound, suggesting a baseline for comparison .

- Data Interpretation : Identify decomposition pathways (e.g., deiodination, methoxy group cleavage) and correlate with pH-dependent reactivity.

Basic: What safety protocols are critical when handling 1-Iodo-4-isopropyl-2-methoxybenzene in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use P95 respirators if ventilation is insufficient .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .

- Waste Disposal : Collect halogenated waste separately and consult institutional guidelines for disposal of iodinated compounds .

Advanced: How can researchers resolve contradictions in reported reactivity data for iodoarenes in cross-coupling reactions?

Answer:

Discrepancies often arise from differences in catalysts, solvents, or substrate steric effects. Methodological strategies include:

- Controlled Comparative Studies : Systematically vary Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., biphenyl vs. XPhos) in Suzuki-Miyaura couplings .

- Kinetic Analysis : Use in situ NMR or GC-MS to monitor reaction progress and identify intermediates. For example, highlights copper-catalyzed iodination pathways that may compete with coupling reactions .

- Computational Modeling : Apply DFT calculations to predict regioselectivity and transition states, as demonstrated in for analogous systems .

Basic: Which spectroscopic techniques are most effective for characterizing 1-Iodo-4-isopropyl-2-methoxybenzene?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, isopropyl at C4). ¹H NMR signals for aromatic protons adjacent to iodine typically show deshielding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₃IO₂) and isotopic patterns characteristic of iodine .

- IR Spectroscopy : Detect functional groups (C-O stretch of methoxy at ~1250 cm⁻¹) .

Advanced: What strategies mitigate decomposition risks during storage of iodinated aromatic compounds?

Answer:

- Storage Conditions : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent photolytic or oxidative degradation .

- Stability Screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .

- Incompatibility Notes : Avoid contact with strong acids/bases (risk of C-I bond cleavage) or oxidizing agents (risk of iodine release) .

Advanced: How can researchers assess the environmental impact of 1-Iodo-4-isopropyl-2-methoxybenzene in ecotoxicological studies?

Answer:

- Persistence Testing : Use OECD 301 biodegradability assays to evaluate half-life in aqueous systems .

- Bioaccumulation Potential : Measure log Kow (octanol-water partition coefficient) via shake-flask method; high log Kow (>4) suggests bioaccumulation risk .

- Toxicity Profiling : Perform acute toxicity assays on model organisms (e.g., Daphnia magna), noting that and highlight data gaps requiring empirical validation .

Basic: What are the critical reaction conditions to avoid during functionalization of 1-Iodo-4-isopropyl-2-methoxybenzene?

Answer:

- Incompatible Reagents : Strong acids (risk of demethoxylation), bases (risk of deprotonation and side reactions), and peroxides (risk of explosive decomposition) .

- High-Temperature Hazards : Decomposition above 200°C may release toxic iodine vapors; use controlled heating (e.g., microwave-assisted synthesis) .

Advanced: How can computational chemistry guide the design of derivatives based on 1-Iodo-4-isopropyl-2-methoxybenzene?

Answer:

- Retrosynthetic Analysis : Tools like AI-driven synthesis planners (e.g., in ) predict feasible routes for derivatives by analyzing reaction databases .

- Docking Studies : Model interactions with biological targets (e.g., enzymes in ) to prioritize derivatives for anticancer or antimicrobial testing .

Advanced: What methodologies address low yields in Ullmann-type couplings involving 1-Iodo-4-isopropyl-2-methoxybenzene?

Answer:

- Catalyst Optimization : Screen Cu(I)/Cu(II) sources (e.g., CuI vs. CuBr) with chelating ligands (e.g., phenanthroline) to enhance turnover .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. notes improved yields in DMF for similar systems .

- Microwave Irradiation : Reduce reaction time and improve homogeneity, as demonstrated in for accelerated coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.